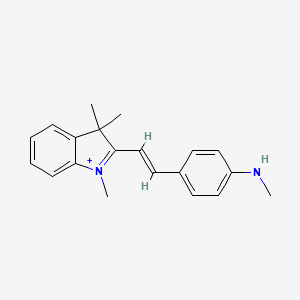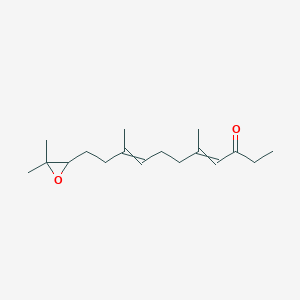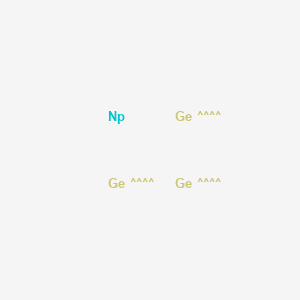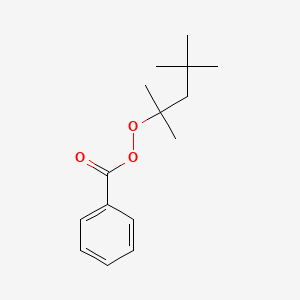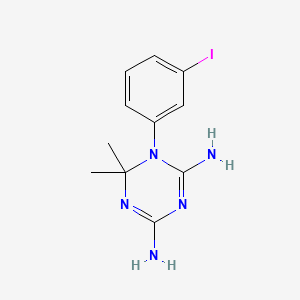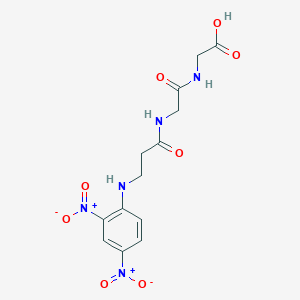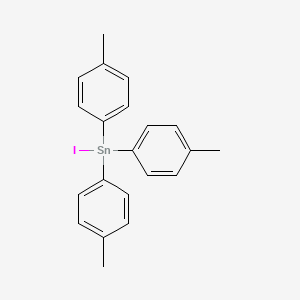![molecular formula C4H11ClS2 B14663863 Dimethyl[(methylsulfanyl)methyl]sulfanium chloride CAS No. 37539-98-3](/img/structure/B14663863.png)
Dimethyl[(methylsulfanyl)methyl]sulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthiomethyl-dimethylsulfonium chloride is an organosulfur compound that features a sulfonium ion. This compound is notable for its role in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions. The presence of the sulfonium ion makes it a highly reactive species, capable of participating in a range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylthiomethyl-dimethylsulfonium chloride can be synthesized through the reaction of dimethyl sulfide with chloromethyl methyl sulfide in the presence of a strong base. The reaction typically proceeds under mild conditions, making it a convenient method for preparing this compound .
Industrial Production Methods
In industrial settings, the production of methylthiomethyl-dimethylsulfonium chloride often involves the use of large-scale reactors where the reagents are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylthiomethyl-dimethylsulfonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Cyclopropanation: In the presence of enones, it can form cyclopropanes through the Corey-Chaykovsky reaction.
Common Reagents and Conditions
Common reagents used in reactions with methylthiomethyl-dimethylsulfonium chloride include strong bases such as sodium hydride or potassium tert-butoxide. These reactions often occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving methylthiomethyl-dimethylsulfonium chloride include epoxides, aziridines, and cyclopropanes, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
Methylthiomethyl-dimethylsulfonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides and subsequent transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methylthiomethyl-dimethylsulfonium chloride involves the formation of sulfur ylides through the deprotonation of the sulfonium ion. These ylides can then participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of epoxides or aziridines. The sulfonium ion acts as a good leaving group, facilitating these transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfonium methylide: Another sulfur ylide used in similar reactions.
Trimethylsulfonium iodide: A related sulfonium salt used in the generation of sulfur ylides.
Dimethyloxosulfonium methylide:
Uniqueness
Methylthiomethyl-dimethylsulfonium chloride is unique due to its specific reactivity and the ease with which it can be synthesized under mild conditions. Its ability to form a variety of products through different reaction pathways makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
37539-98-3 |
|---|---|
Molecular Formula |
C4H11ClS2 |
Molecular Weight |
158.7 g/mol |
IUPAC Name |
dimethyl(methylsulfanylmethyl)sulfanium;chloride |
InChI |
InChI=1S/C4H11S2.ClH/c1-5-4-6(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TWNBYHVOHJTBIB-UHFFFAOYSA-M |
Canonical SMILES |
CSC[S+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


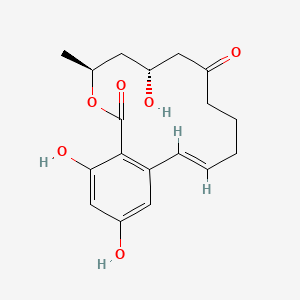
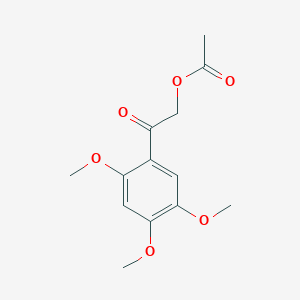
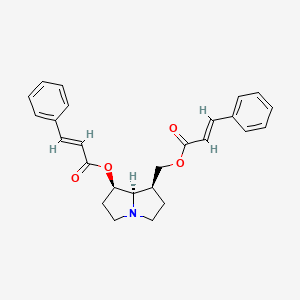
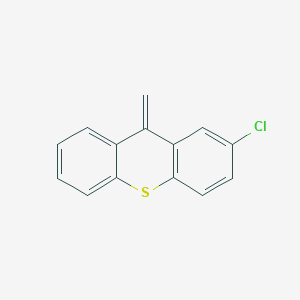
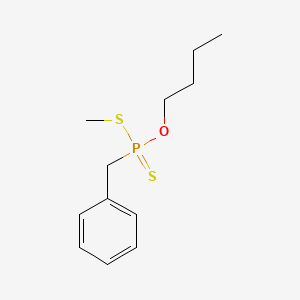
![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
